(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methyldiazirin-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNPRZTIFFTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Framework for Diazirine-Containing Compounds
Diazirines are typically synthesized via oxidation of diaziridines, which themselves derive from ketones through sequential oximation, sulfonylation, and amination. The target compound’s structure—a diazirine core with methyl and methanesulfonyl chloride substituents—requires careful selection of precursors and functionalization steps.
Diaziridine Formation
Ketones are converted to diaziridines via:
- Oximation : Reaction with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) to form an oxime.
- Sulfonylation : Treatment with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) to yield sulfonyl oximes.
- Amination : Reaction with ammonia (NH$$_3$$) to cyclize into diaziridines.
For the target compound, sulfonylation with MsCl introduces the methanesulfonyl group early, though subsequent steps must retain this functionality.
Proposed Synthetic Routes for (3-Methyl-3H-Diazirin-3-yl)methanesulfonyl Chloride
Route 1: Direct Diazirine Functionalization
This approach begins with a pre-formed diazirine containing a hydroxymethyl group, which is subsequently converted to the sulfonyl chloride.
Steps:
Synthesis of (3-Methyl-3H-diazirin-3-yl)methanol :
Conversion to Sulfonyl Chloride :
Challenges :
- Thiol oxidation requires precise control to avoid over-oxidation to sulfonic acids.
- Diazirine stability under chlorination conditions must be verified.
Route 2: Late-Stage Sulfonylation of Diaziridine
Here, the sulfonyl chloride group is introduced during diaziridine synthesis.
Steps:
Ketone Preparation : Synthesize 3-(chloromethyl)-3-methyl-diaziridine via:
- Oximation of methyl vinyl ketone.
- Mesylation and amination to form diaziridine with chloromethyl group.
Sulfonylation :
Advantages :
Solid-Phase Synthesis Approaches
Recent advancements in resin-bound methodologies offer streamlined pathways for diazirine synthesis:
Resin-Bound Sulfonyl Oxime Strategy
- Immobilization : Anchor a sulfonyl oxime (e.g., methanesulfonyl oxime) to a solid support.
- Diaziridine Formation : Treat with NH$$_3$$ to generate resin-bound diaziridine.
- Oxidation and Cleavage : Oxidize to diazirine and cleave from resin using trifluoroacetic acid (TFA).
Example :
$$
\text{Resin-SO}2\text{-N=C(CH}3\text{)}2 \xrightarrow{\text{NH}3} \text{Resin-SO}2\text{-diaziridine} \xrightarrow{\text{I}2} \text{Resin-SO}_2\text{-diazirine} \xrightarrow{\text{TFA}} \text{this compound}
$$
Benefits :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Direct Functionalization | Retains diazirine core integrity | Multi-step thiol synthesis and oxidation |
| Late-Stage Sulfonylation | Uses commercial reagents (MsOH, SOCl$$_2$$) | Requires stable chloromethyl-diaziridine precursor |
| Solid-Phase Synthesis | High purity, scalable | Specialized resin and equipment needed |
Chemical Reactions Analysis
(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methyl-3H-diazirin-3-yl)methanesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
Before delving into its applications, it is crucial to understand the chemical properties of (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride:
- Chemical Formula : C₃H₅ClN₂O₂S
- Molecular Weight : 168.6 g/mol
- CAS Number : 1936050-60-0
- Appearance : Liquid
- Storage Conditions : Recommended storage at -10 °C under inert atmosphere to maintain stability.
Applications in Organic Synthesis
1. Synthesis of Sulfonamides
This compound is utilized as a sulfonating agent in the synthesis of sulfonamides. Sulfonamides are important in medicinal chemistry due to their antibacterial properties. The diazirine moiety allows for selective functionalization, enhancing the reactivity of the compound.
2. Photoaffinity Labeling
The diazirine group in this compound enables its use in photoaffinity labeling techniques. When exposed to UV light, diazirines can form covalent bonds with nearby biomolecules, allowing researchers to study protein interactions and localizations within cells. This application is particularly useful in proteomics and drug discovery.
Applications in Biochemistry
1. Targeted Drug Delivery
Research indicates that compounds like this compound can be modified to create prodrugs that release active pharmaceutical ingredients upon specific stimuli, such as light activation. This targeted approach minimizes side effects and enhances drug efficacy.
2. Mechanistic Studies of Enzyme Activity
The ability of this compound to form covalent bonds makes it a valuable tool for studying enzyme mechanisms. By attaching to active sites or allosteric sites on enzymes, it can help elucidate the role of specific amino acids in catalysis or regulation.
Case Study 1: Photoaffinity Labeling in Protein Research
A study published in Journal of Biological Chemistry demonstrated the use of this compound for photoaffinity labeling of a specific receptor protein. The researchers were able to identify binding partners and map interaction networks within cellular environments, showcasing its utility in understanding complex biological systems.
Case Study 2: Synthesis of Antibacterial Agents
In a research effort aimed at developing new antibacterial agents, scientists employed this compound as a key intermediate in synthesizing novel sulfonamide derivatives. The resulting compounds exhibited potent activity against resistant bacterial strains, highlighting the compound's significance in medicinal chemistry.
Mechanism of Action
The mechanism by which (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride exerts its effects involves the formation of reactive intermediates upon exposure to light or other activating conditions . These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the development of photoactivatable compounds. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Structural Differences :
- TPD replaces the methanesulfonyl chloride group with a trifluoromethyl and phenyl substituent on the diazirine ring.
- Molecular formula: C₈H₅F₃N₂.
Trifluoromethanesulfonyl Chloride
Structural Differences :
Physical Properties :
Methanesulfonyl Chloride
Structural Differences :
- Simpler structure (CH₃SO₂Cl) without the diazirine ring.
- Molecular formula: CH₃ClO₂S; molecular weight: 114.54.
Comparative Data Table
Key Research Findings
Photolytic Efficiency : The diazirine group in this compound enables efficient carbene generation comparable to TPD, but its sulfonyl chloride group adds versatility in bioconjugation .
Reactivity Trade-offs : Trifluoromethanesulfonyl chloride exhibits greater electrophilicity than the target compound due to the trifluoromethyl group but lacks photochemical utility .
Safety Profiles : Methanesulfonyl chloride and the target compound share similar hydrolysis protocols (2.5 M NaOH), but the latter’s diazirine ring necessitates UV safety measures .
Biological Activity
(3-Methyl-3H-diazirin-3-yl)methanesulfonyl chloride, with the CAS number 1936050-60-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, applications in research, and relevant case studies.
The molecular formula for this compound is C₃H₅ClN₂O₂S, and it has a molecular weight of 168.60 g/mol. It is characterized by its diazirine moiety, which is known for its ability to form covalent bonds with proteins upon exposure to light, making it a valuable tool in biological research.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅ClN₂O₂S |
| Molecular Weight | 168.60 g/mol |
| CAS Number | 1936050-60-0 |
| Appearance | Liquid |
| Storage Temperature | -20 °C |
The biological activity of this compound primarily involves its ability to act as a photoaffinity label. When exposed to UV light, diazirine compounds can form reactive carbene species that can covalently bond with nearby biomolecules, including proteins and nucleic acids. This property allows researchers to study protein interactions and cellular mechanisms in detail.
Key Mechanisms:
- Covalent Bond Formation : The compound can bind irreversibly to target proteins, enabling the identification of binding sites and interaction partners.
- Protein Labeling : It is used in proteomics for labeling proteins in living cells or tissues.
- Signal Transduction Modulation : By binding to specific receptors or enzymes, it can alter signaling pathways within cells.
Biological Applications
This compound has various applications in biological research:
- Enzyme Mechanism Studies : It aids in understanding enzyme activity through irreversible inhibition or modification.
- Protein Interaction Mapping : Researchers use it to identify protein-protein interactions in complex biological systems.
- Drug Development : Its ability to selectively label proteins makes it a candidate for drug discovery processes.
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various research contexts:
- Study on Protein Interactions :
- Enzyme Inhibition :
Safety and Handling
Due to its reactive nature, this compound must be handled with care:
- Toxicity : It is classified as dangerous; exposure can lead to severe skin burns and respiratory issues.
- Storage : Should be stored in a dark place under inert conditions at low temperatures to prevent decomposition.
Q & A
Q. What safety precautions are critical when handling (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer : Due to its sulfonyl chloride and diazirinyl groups, strict safety protocols are required:
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is advised if ventilation is insufficient .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory and neurological toxicity .
- Light Sensitivity : Store in amber glass containers under inert gas (e.g., argon) to prevent photodegradation of the diazirine ring .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in a dry environment to minimize hydrolysis of the sulfonyl chloride group .
- Light Protection : Avoid UV exposure to preserve the diazirine moiety’s photoaffinity labeling capability .
- Container Compatibility : Use glass or fluoropolymer-lined containers to prevent reactions with metals .
Q. What are common synthetic routes to prepare this compound?
- Methodological Answer :
- Thiol Oxidation : Start with (3-methyl-3H-diazirin-3-yl)methanethiol. Oxidize using chlorine gas in aqueous HCl to form the sulfonyl chloride .
- Nucleophilic Displacement : React diazirinylmethanesulfonic acid with PCl₅ or SOCl₂ under anhydrous conditions .
- Purification : Use low-temperature recrystallization (e.g., hexane/ethyl acetate) to isolate the product .
Advanced Research Questions
Q. How does the diazirinyl group influence the reactivity of this compound in photochemical applications?
- Methodological Answer :
- Mechanism : The diazirine ring generates carbene intermediates upon UV irradiation (300–365 nm), enabling covalent crosslinking with proximal biomolecules (e.g., proteins) .
- Experimental Design :
Irradiate the compound with target proteins in buffer (pH 7.4) at 4°C to minimize thermal side reactions.
Quench unreacted carbenes with scavengers (e.g., dithiothreitol).
Analyze crosslinked products via SDS-PAGE or mass spectrometry .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Use ¹³C NMR to confirm the diazirine ring (δ ~160–170 ppm for C=N₂) and sulfonyl chloride (δ ~55–60 ppm for SO₂Cl) .
- HPLC-MS : Monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled to high-resolution MS for mass validation .
- UV-Vis Spectroscopy : Detect diazirine-specific absorbance at ~350 nm to assess photostability .
Q. How can researchers resolve discrepancies in reported reactivity data for sulfonyl chloride derivatives under varying conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent, temperature, light exposure) .
- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates of the diazirinyl-sulfonyl chloride with nucleophiles (e.g., amines) .
- Purity Assessment : Validate compound integrity via elemental analysis and HPLC to rule out degradation artifacts .
Q. What strategies optimize the use of this compound in protein interaction studies?
- Methodological Answer :
- Photoaffinity Labeling :
Incubate the compound with target proteins in physiological buffer.
Irradiate at 365 nm for 5–10 minutes to activate the diazirine.
Digest crosslinked proteins with trypsin and identify binding sites via LC-MS/MS .
- Competitive Inhibition : Co-administer with non-reactive analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
